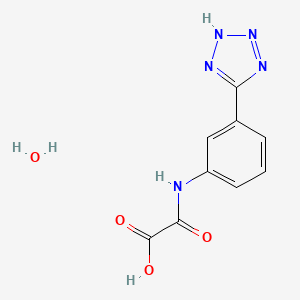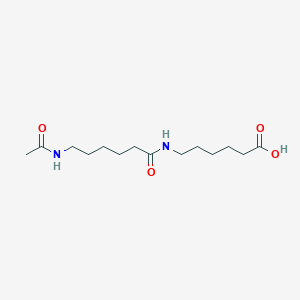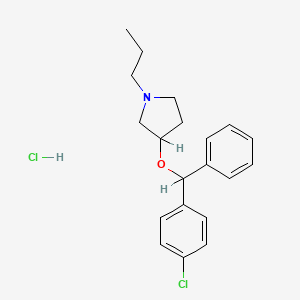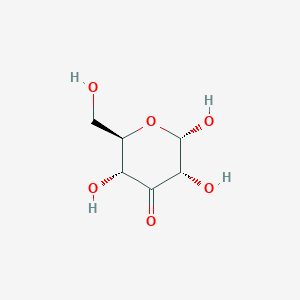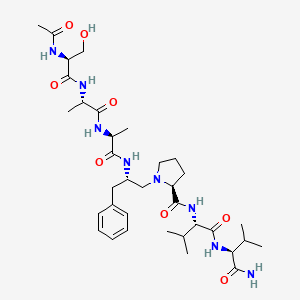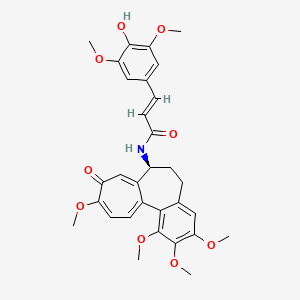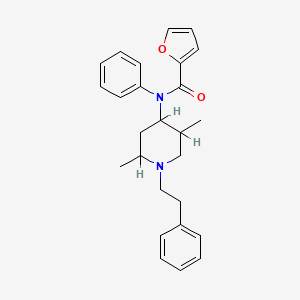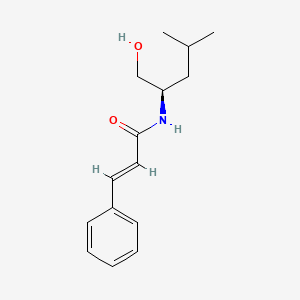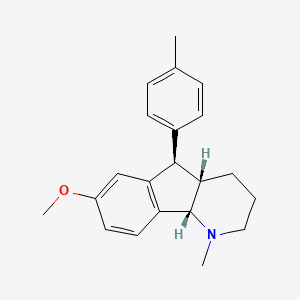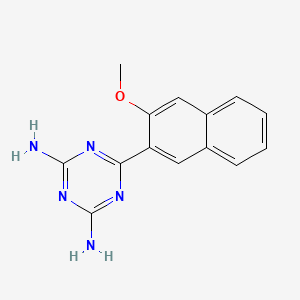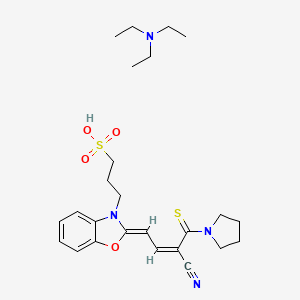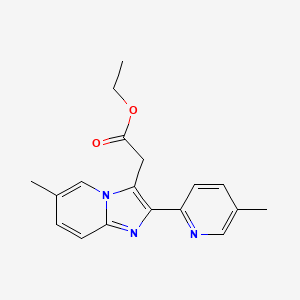![molecular formula C15H13N5O B12723094 6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one CAS No. 92781-19-6](/img/structure/B12723094.png)
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[87003,8011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one is a complex organic compound with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, indicating that it may still be in the research and development phase. The complexity of its structure suggests that large-scale production would require advanced techniques and equipment.
Análisis De Reacciones Químicas
Types of Reactions
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[87003,8
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol: This compound has a similar tetracyclic structure but differs in functional groups and overall reactivity.
γ-Eudesmol: Another tetracyclic compound with different substituents and biological activities.
Uniqueness
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[87003,8011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
92781-19-6 |
|---|---|
Fórmula molecular |
C15H13N5O |
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one |
InChI |
InChI=1S/C15H13N5O/c1-8(2)9-3-4-11-10(7-9)15(21)20-13(16-11)6-5-12-14(20)18-19-17-12/h3-8H,1-2H3,(H,17,18,19) |
Clave InChI |
RGSSUXLHNZDQQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)N=C3C=CC4=NNN=C4N3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


